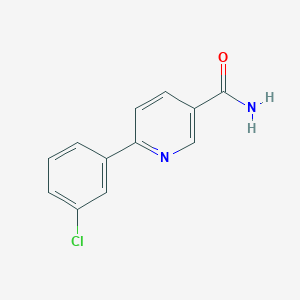![molecular formula C21H31N3O4 B3804260 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B3804260.png)
3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone
説明
3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone, also known as AZD-4901, is a novel compound that has gained attention for its potential therapeutic applications. This compound belongs to the class of piperazinone derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用機序
The mechanism of action of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone involves the inhibition of Bub1, a kinase that plays a critical role in the mitotic checkpoint pathway. Bub1 is responsible for monitoring the alignment of chromosomes during cell division, ensuring that each daughter cell receives the correct number of chromosomes. Inhibition of Bub1 leads to the activation of the spindle assembly checkpoint, which prevents the progression of the cell cycle until all chromosomes are properly aligned. This ultimately leads to cell death.
Biochemical and Physiological Effects:
3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone has been found to exhibit potent antitumor activity, both in vitro and in vivo. In addition, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone is its potent antitumor activity, making it a promising candidate for cancer therapy. In addition, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone exhibits low toxicity in normal cells, indicating that it may have fewer side effects than traditional chemotherapy drugs. However, one limitation of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone is its limited solubility in water, which may limit its clinical utility.
将来の方向性
There are several future directions for the development of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the evaluation of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone in combination with other cancer therapies, such as radiation or immunotherapy. Additionally, the identification of biomarkers that predict response to 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone may help to identify patients who are most likely to benefit from this treatment. Finally, the development of more soluble derivatives of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone may improve its clinical utility.
科学的研究の応用
3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone has been found to exhibit potent activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone has been shown to inhibit the growth of tumor xenografts in vivo. The mechanism of action of 3-[2-(1-azepanyl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone involves the inhibition of the mitotic checkpoint kinase Bub1, which is essential for proper cell division. This leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in cell death.
特性
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-27-18-8-7-16(13-19(18)28-2)15-24-12-9-22-21(26)17(24)14-20(25)23-10-5-3-4-6-11-23/h7-8,13,17H,3-6,9-12,14-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDCPZLSMDUPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B3804191.png)
![5-[(5-isoquinolinyloxy)methyl]-N-methyl-N-[1-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B3804195.png)

![N-ethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxamide](/img/structure/B3804218.png)
![{2-fluoro-5-[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B3804222.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B3804225.png)
![3-phenyl-1-(1-{[2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinyl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B3804234.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-methyl-1,4-diazepane](/img/structure/B3804239.png)
![1-cyclopentyl-4-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B3804246.png)
![(4-chloro-2-methylphenyl){1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B3804265.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)cyclopentanecarboxamide](/img/structure/B3804266.png)
![2-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]benzonitrile](/img/structure/B3804275.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}phenol](/img/structure/B3804282.png)